molecular formula C19H16ClN3O3S B14804287 4-{2-[(3-chloro-1-benzothiophen-2-yl)carbonyl]hydrazinyl}-4-oxo-N-phenylbutanamide

4-{2-[(3-chloro-1-benzothiophen-2-yl)carbonyl]hydrazinyl}-4-oxo-N-phenylbutanamide

Cat. No.: B14804287
M. Wt: 401.9 g/mol
InChI Key: QNZBGUNMDQSHDP-UHFFFAOYSA-N
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Description

4-{2-[(3-chloro-1-benzothien-2-yl)carbonyl]hydrazino}-4-oxo-N-phenylbutanamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzothiophene moiety, a hydrazino group, and a phenylbutanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(3-chloro-1-benzothien-2-yl)carbonyl]hydrazino}-4-oxo-N-phenylbutanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Moiety: The synthesis begins with the preparation of the 3-chloro-1-benzothiophene core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Carbonyl Group: The benzothiophene derivative is then subjected to acylation reactions to introduce the carbonyl group, forming the 3-chloro-1-benzothien-2-yl carbonyl intermediate.

    Hydrazino Group Addition: The carbonyl intermediate is reacted with hydrazine or its derivatives to form the hydrazino group.

    Coupling with Phenylbutanamide: Finally, the hydrazino intermediate is coupled with phenylbutanamide under appropriate conditions, such as using coupling reagents like EDCI or DCC, to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(3-chloro-1-benzothien-2-yl)carbonyl]hydrazino}-4-oxo-N-phenylbutanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chloro group in the benzothiophene moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles in the presence of suitable catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

4-{2-[(3-chloro-1-benzothien-2-yl)carbonyl]hydrazino}-4-oxo-N-phenylbutanamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and reactivity. It may exhibit activity against certain diseases or conditions.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of advanced materials, such as polymers or nanomaterials.

    Biological Studies: Researchers study the compound’s interactions with biological molecules to understand its potential effects on cellular processes and pathways.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-{2-[(3-chloro-1-benzothien-2-yl)carbonyl]hydrazino}-4-oxo-N-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-((3-chloro-1-benzothien-2-yl)carbonyl)carbohydrazonoyl)phenyl benzoate
  • 4-[(3-chloro-1-benzothien-2-yl)carbonyl]morpholine
  • Methyl 4-(2-((3-chloro-1-benzothien-2-yl)carbonyl)carbohydrazonoyl)benzoate

Uniqueness

4-{2-[(3-chloro-1-benzothien-2-yl)carbonyl]hydrazino}-4-oxo-N-phenylbutanamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C19H16ClN3O3S

Molecular Weight

401.9 g/mol

IUPAC Name

4-[2-(3-chloro-1-benzothiophene-2-carbonyl)hydrazinyl]-4-oxo-N-phenylbutanamide

InChI

InChI=1S/C19H16ClN3O3S/c20-17-13-8-4-5-9-14(13)27-18(17)19(26)23-22-16(25)11-10-15(24)21-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,21,24)(H,22,25)(H,23,26)

InChI Key

QNZBGUNMDQSHDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCC(=O)NNC(=O)C2=C(C3=CC=CC=C3S2)Cl

Origin of Product

United States

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